Arginase inhibitor 7

Arginase inhibition ARG1 potency Tool compound selection

Arginase inhibitor 7 (compound A17, CAS: 2377392-07-7) is a boronic acid-based piperidine derivative that inhibits human arginase 1 (ARG1) with an IC50 of 0.16 µM (160 nM) and demonstrates high oral bioavailability in preclinical models. Unlike classical arginase inhibitors such as nor-NOHA and BEC which lack oral bioavailability and exhibit rapid plasma clearance , compound A17 was designed through ring-expansion methodology to achieve moderate-to-high oral exposure (F up to 66%) and a distinct extracellular pharmacological profile, providing a differentiated tool compound for immunoncology and metabolic research.

Molecular Formula C14H29BN6O5
Molecular Weight 372.23 g/mol
Cat. No. B12385414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginase inhibitor 7
Molecular FormulaC14H29BN6O5
Molecular Weight372.23 g/mol
Structural Identifiers
SMILESB(CCC1CC(CN(C1)C(=O)C(CCCN=C(N)N)N)(C(=O)O)N)(O)O
InChIInChI=1S/C14H29BN6O5/c16-10(2-1-5-20-13(17)18)11(22)21-7-9(3-4-15(25)26)6-14(19,8-21)12(23)24/h9-10,25-26H,1-8,16,19H2,(H,23,24)(H4,17,18,20)/t9-,10-,14+/m0/s1
InChIKeyBMEXUFQWAIJXNV-PKFCDNJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arginase Inhibitor 7: Procurement-Ready Piperidine ARG1 Inhibitor with Quantified Extracellular Selectivity


Arginase inhibitor 7 (compound A17, CAS: 2377392-07-7) is a boronic acid-based piperidine derivative that inhibits human arginase 1 (ARG1) with an IC50 of 0.16 µM (160 nM) and demonstrates high oral bioavailability in preclinical models [1]. Unlike classical arginase inhibitors such as nor-NOHA and BEC which lack oral bioavailability and exhibit rapid plasma clearance [2] [3], compound A17 was designed through ring-expansion methodology to achieve moderate-to-high oral exposure (F up to 66%) and a distinct extracellular pharmacological profile, providing a differentiated tool compound for immunoncology and metabolic research [4].

Why Arginase Inhibitor 7 Cannot Be Substituted with Nor-NOHA, BEC, or Dual ARG1/2 Inhibitors


Substituting Arginase inhibitor 7 with classical arginase inhibitors (nor-NOHA, BEC) or clinical-stage dual inhibitors (INCB001158/CB-1158, OATD-02) introduces substantial experimental confounds that compromise data reproducibility and translational validity. Classical inhibitors such as nor-NOHA exhibit rapid plasma clearance with a terminal half-life of approximately 30 minutes and mean residence time of 12.5 minutes in rats, rendering them impractical for oral dosing and sustained target engagement [1] [2]. Conversely, dual ARG1/2 inhibitors like OATD-02 demonstrate high intracellular activity that ablates both extracellular and intracellular arginase pools, creating a different pharmacological space that may mask compartment-specific biology [3]. Arginase inhibitor 7 occupies a unique intermediate position: it provides the oral bioavailability lacking in classical tool compounds while offering extracellular selectivity that distinguishes it from dual intracellular inhibitors, enabling researchers to isolate extracellular ARG1 contributions to immune suppression and metabolic dysfunction without the confounding effects of ARG2 inhibition [3].

Arginase Inhibitor 7: Quantitative Comparator Evidence for Scientific Selection


Potency Comparison: Arginase Inhibitor 7 vs. Classical Inhibitors nor-NOHA and BEC

Arginase inhibitor 7 exhibits an IC50 of 0.16 µM (160 nM) against human ARG1, representing an approximately 10.6-fold potency improvement over nor-NOHA (IC50 = 1.7 µM) and a 20.6-fold improvement over BEC (IC50 = 3.3 µM) when measured under comparable in vitro enzymatic assay conditions using purified mammalian arginase [1]. This potency differential translates to a lower required concentration for achieving equivalent target engagement, reducing potential off-target effects at higher compound concentrations.

Arginase inhibition ARG1 potency Tool compound selection

Oral Bioavailability Differentiation: Arginase Inhibitor 7 vs. Non-Oral Classical Inhibitors

Arginase inhibitor 7 demonstrates moderate-to-high oral bioavailability (F up to 66%) in animal models, a critical differentiator from classical arginase inhibitors nor-NOHA, ABH, and BEC which are documented as 'incompatible with oral administration' and require intravenous or intraperitoneal delivery for in vivo studies [1] [2]. This oral bioavailability enables repeated dosing, chronic treatment paradigms, and improved animal welfare that are unattainable with injection-only tool compounds.

Oral bioavailability PK/PD In vivo dosing

Extracellular Selectivity: Arginase Inhibitor 7 vs. Dual ARG1/2 Inhibitor OATD-02

Arginase inhibitor 7 exhibits low intracellular activity, preferentially inhibiting extracellular ARG1, which contrasts sharply with the dual ARG1/2 inhibitor OATD-02 that demonstrates high intracellular activity and potently inhibits both isoforms (hARG1 IC50 = 20 nM; hARG2 IC50 = 39 nM) [1]. This compartmental selectivity provides a distinct pharmacological profile: Arginase inhibitor 7 targets secreted ARG1 in the tumor microenvironment without disrupting intracellular ARG2 functions, enabling researchers to dissect extracellular-specific contributions to immune suppression [1].

Extracellular arginase Compartment-specific inhibition Immuno-oncology

Pharmacokinetic Clearance Comparison: Arginase Inhibitor 7 vs. nor-NOHA

While specific PK parameters for Arginase inhibitor 7 are described as 'favorable pharmacokinetics' and 'moderate clearance in vivo' [1], the stark contrast with nor-NOHA's pharmacokinetic profile is well-documented: nor-NOHA exhibits rapid plasma clearance with a terminal half-life of 30 minutes, total clearance of 33 mL/min/kg, and mean residence time of only 12.5 minutes in rats, with plasma concentrations dropping below 10% of maximum within 20 minutes post-injection [2] [3]. This rapid clearance limits nor-NOHA's utility to acute dosing paradigms, whereas Arginase inhibitor 7's oral bioavailability and moderate clearance support sustained target engagement in chronic disease models.

Plasma clearance Half-life Sustained target engagement

Chemical Class Differentiation: Piperidine Scaffold vs. Amino Acid Analogs

Arginase inhibitor 7 belongs to a novel class of boronic acid-based piperidine derivatives developed via ring-expansion methodology, structurally distinct from the amino acid analog scaffolds of ABH (2-amino-6-boronohexanoic acid) and BEC (S-(2-boronoethyl)-L-cysteine) [1]. This scaffold divergence correlates with improved oral bioavailability (up to 66%) compared to amino acid-based boronic acid inhibitors, which typically suffer from poor oral exposure due to high polarity and transporter-mediated efflux [1] [2]. The piperidine core provides a different physicochemical and pharmacokinetic profile while maintaining the boronic acid warhead required for manganese cluster coordination in the ARG1 active site.

Chemical scaffold Boronic acid inhibitor SAR

Selectivity Panel Data: Broad Off-Target Profiling Supports ARG1-Specific Research

Arginase inhibitor 7 was evaluated in a comprehensive selectivity panel comprising 84 kinases and 44 enzymes, GPCRs, and ion channels at three concentrations, with activity data available in supplementary information Tables S2 and S3 of the primary publication [1]. This broad profiling provides researchers with quantitative off-target activity data necessary for interpreting cellular and in vivo phenotypes. In contrast, classical inhibitors nor-NOHA and BEC lack comparable published selectivity profiling, leaving potential off-target contributions to observed biological effects uncharacterized.

Selectivity profiling Off-target activity Kinase panel

Arginase Inhibitor 7: Validated Research Applications Based on Quantitative Evidence


Extracellular ARG1-Driven Immuno-Oncology Studies Requiring Oral Dosing

For researchers investigating the role of secreted, extracellular ARG1 in tumor immune suppression, Arginase inhibitor 7 provides the only currently available tool that combines oral bioavailability (F up to 66%) with preferential extracellular activity [1]. Unlike dual intracellular inhibitors (OATD-02) that ablate both ARG1 and ARG2 across cellular compartments, compound A17 enables isolation of extracellular ARG1 contributions to T-cell dysfunction without confounding ARG2 inhibition. The oral route supports chronic dosing paradigms in syngeneic tumor models, which cannot be practically achieved with parenteral-only classical inhibitors [2] [3].

Metabolic and Cardiovascular Disease Models Requiring Sustained ARG1 Inhibition

In models of endothelial dysfunction, hypertension, or metabolic disease where arginase upregulation depletes L-arginine availability for nitric oxide synthesis, Arginase inhibitor 7 offers sustained target engagement via oral administration, contrasting with nor-NOHA's 30-minute terminal half-life and 12.5-minute mean residence time that restrict utility to acute dosing [1] [2]. The 10.6-fold potency advantage over nor-NOHA (0.16 µM vs. 1.7 µM) [3] also enables lower effective doses, reducing potential off-target effects in chronic cardiovascular studies.

Pharmacological Dissection of Compartment-Specific Arginase Biology

Arginase inhibitor 7's extracellular-selective profile directly supports experiments designed to discriminate between extracellular ARG1 (secreted by myeloid-derived suppressor cells) and intracellular ARG2 (mitochondrial) contributions to disease pathology [1]. This compartment-specific pharmacology is validated by head-to-head comparison with OATD-02, a high-intracellular-activity dual inhibitor, providing researchers with orthogonal tool compounds for genetic and pharmacological epistasis experiments in arginase biology [1].

Preclinical PK/PD Studies Requiring Oral Bioavailability and Documented Selectivity

For preclinical development programs evaluating arginase inhibition as a therapeutic strategy, Arginase inhibitor 7 offers a unique combination of oral bioavailability (up to 66%), moderate in vivo clearance, and comprehensive selectivity profiling across 128 targets [1]. This dataset enables PK/PD modeling and target engagement studies that are not feasible with classical inhibitors (poor oral PK, limited selectivity data) or dual inhibitors (confounded by ARG2 inhibition). The ring-expansion synthetic methodology also supports gram-scale delivery for extended in vivo efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arginase inhibitor 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.